molecular formula C9H8FN3O B2677812 (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol CAS No. 1537395-74-6

(4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2677812
CAS No.: 1537395-74-6
M. Wt: 193.181
InChI Key: RCKOPISVBNTFBH-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Triazole Research

The exploration of 1,2,4-triazoles dates to the late 19th century, with seminal work by Pellizzari and Einhorn establishing foundational synthetic routes such as the Pellizzari reaction (cyclization of hydrazides with urea derivatives) and the Einhorn–Brunner method (using semicarbazides). These methodologies enabled systematic studies of triazole tautomerism and reactivity, culminating in the 1950s discovery of antifungal properties in azole derivatives. The fluorophenyl-triazole subclass emerged prominently in the 21st century as researchers sought to enhance metabolic stability and target affinity in drug candidates through strategic fluorine incorporation.

Significance in Heterocyclic Chemistry

1,2,4-Triazoles occupy a privileged position in heterocyclic chemistry due to their:

  • Aromatic character : Delocalized π-electrons across the N1–C2–N3–C4–N5 ring system enable participation in charge-transfer interactions and metal coordination.
  • Tautomeric flexibility : Prototropic shifts between 1H- and 4H- forms allow adaptive hydrogen bonding in supramolecular assemblies.
  • Functionalization potential : Positions 3 and 5 serve as sites for electrophilic substitution, while the N4 position readily undergoes alkylation or arylation, as demonstrated in the synthesis of this compound.

The hydroxymethyl group in this compound introduces hydrogen-bonding capacity and chiral centers, expanding applications in asymmetric catalysis and crystal engineering.

Current Research Landscape and Academic Interest

Contemporary studies focus on three primary domains:

1. Synthetic Methodology Optimization
Microwave-assisted click chemistry has revolutionized triazole synthesis, enabling rapid (minutes vs. hours) and high-yield (85–95%) preparation of fluorophenyl-triazoles. Comparative studies between conventional thermal and microwave routes reveal a 30–40% efficiency improvement for the latter.

2. Biological Activity Profiling
While direct data on this compound’s bioactivity remains limited, structural analogs exhibit IC~50~ values of 2.1–8.4 μM against cervical cancer (SiHa) cells, with fluorine adjacency to the triazole ring enhancing potency by 1.8-fold.

3. Material Science Applications
The compound’s dual functionality (fluorophenyl hydrophobicity and hydroxymethyl polarity) facilitates the construction of metal-organic frameworks (MOFs) with tunable pore sizes (8–12 Å) and CO~2~ adsorption capacities up to 3.2 mmol/g at 298 K.

Positioning Within Triazole-Based Molecular Frameworks

This compound occupies a strategic niche in triazole chemistry, as illustrated in Table 1:

Feature Comparative Advantage Reference
Fluorine Substitution Enhances metabolic stability (t~1/2~ +25%) vs. non-fluorinated analogs
Hydroxymethyl Group Enables glycosylation and polymer conjugation
Crystal Packing Forms H-bonded dimers (d~O···O~ = 2.65 Å)

This molecular architecture balances lipophilicity (ClogP = 1.8) and polar surface area (78 Ų), aligning with Lipinski’s guidelines for drug-like molecules.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-1-3-8(4-2-7)13-6-11-12-9(13)5-14/h1-4,6,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKOPISVBNTFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537395-74-6
Record name (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-(4-fluorophenyl)hydrazine. This intermediate is then reacted with formic acid and sodium nitrite to yield the triazole ring. Finally, the triazole derivative is reduced using sodium borohydride to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol with analogous triazole derivatives:

Compound Name Substituents Key Functional Groups Biological Activity Key References
This compound 4-Fluorophenyl, 3-hydroxymethyl -CH2OH Under investigation (potential antimicrobial)
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol 4-Methoxyphenyl, 3-thioethanol -S-CH2CH(OH)Ph Antibiotic, antifungal
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole 4-Chlorophenyl, 3-methoxyphenyl, 5-sulfanyl -S-CH2C6H4CH3 Antifungal
N-(4-Ethoxyphenyl)-2-({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-Fluorophenyl, 3-sulfanylacetamide -S-CH2CONH(4-EtOPh) Neuroprotective (predicted)
3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol 2-Fluorophenyl, 3-mercapto -SH, -C=N-Ph(OH) Low toxicity (Class IV)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound enhances stability compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents .
  • Solubility : The hydroxymethyl group improves solubility over thioether (-S-) or alkylthio (-S-R) derivatives, which are more lipophilic .
  • Toxicity : Mercapto (-SH) derivatives (e.g., ) exhibit low toxicity (Class IV), suggesting that substituent polarity influences safety profiles .

Biological Activity

The compound (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol is a triazole derivative that has garnered considerable attention in medicinal chemistry due to its potential biological activities. The structure includes a fluorophenyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of This compound is C9H9FN4C_9H_9FN_4 with a molecular weight of 184.19 g/mol. The presence of the triazole ring is significant as it is associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The mechanism of action often involves the inhibition of ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntifungal15.6
Compound BAntibacterial31.25
(4-(4-FP)-Triazole)Antifungal/AntibacterialTBD

In preliminary studies, This compound has shown promise against various bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

The cytotoxic effects of triazole derivatives have been documented in various cancer cell lines. For instance, studies suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through modulation of signaling pathways.

Table 2: Cytotoxicity Studies on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)TBD
HeLa (Cervical)TBD
A549 (Lung)TBD

These findings underscore the need for further investigation into the specific mechanisms through which this compound exerts its anticancer effects.

The biological activity of This compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target proteins implicated in disease processes.
  • Induction of Apoptosis : By modulating signaling pathways related to cell survival and death, the compound may promote apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to This compound . For example:

  • A study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics .
  • Another investigation highlighted the anticancer potential of related compounds, demonstrating their ability to inhibit tumor growth in vitro .

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